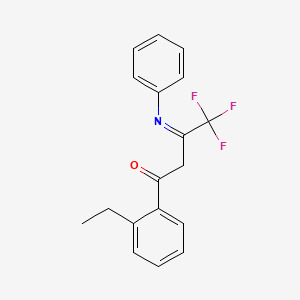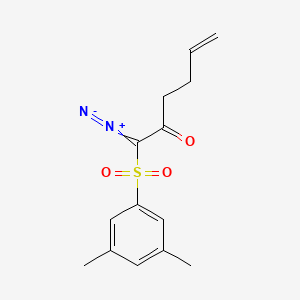
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound known for its unique structure and reactivity. It features a diazonium group, a sulfonyl group, and a conjugated diene system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. The sulfonyl group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazonium intermediate. The use of automated systems to control temperature and reagent addition can enhance yield and purity. The sulfonation step may be optimized using catalysts or specific reaction conditions to ensure efficient incorporation of the sulfonyl group.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution: Halogenated, hydroxylated, or aminated derivatives.
Coupling: Azo compounds with vibrant colors.
Reduction: Corresponding amines.
Scientific Research Applications
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the reactivity of the diazonium group, which can undergo substitution or coupling reactions. The sulfonyl group enhances the compound’s solubility and reactivity, while the conjugated diene system can participate in various cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Unique due to its specific substitution pattern and conjugated diene system.
Other Diazonium Salts: Similar in reactivity but may lack the sulfonyl group or the conjugated diene system.
Sulfonyl-Substituted Compounds: Share the sulfonyl group but may not have the diazonium functionality.
Properties
CAS No. |
923001-88-1 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-diazo-1-(3,5-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-13(17)14(16-15)20(18,19)12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
PDXMSZKZFYSHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


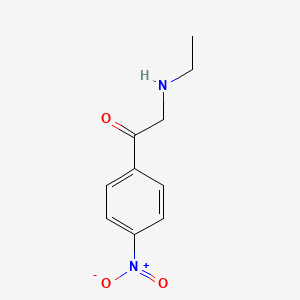
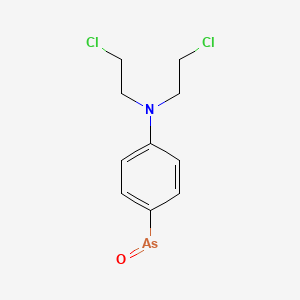

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
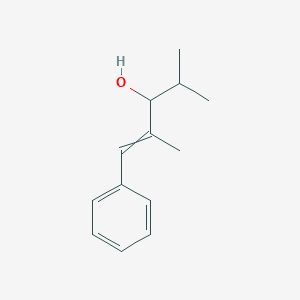
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
